(5beta)-3beta,14-Dihydroxycardanolide
Description
(5β)-3β,14-Dihydroxycardanolide is a cardanolide, a subclass of cardiotonic steroids characterized by a steroidal backbone with a five-membered lactone ring at position 17β. These compounds are notable for their interaction with Na+/K+-ATPase, influencing ion transport and cardiac function. The compound features hydroxyl groups at positions 3β and 14, with a 5β-configured steroid nucleus.
Properties
CAS No. |
4427-85-4 |
|---|---|
Molecular Formula |
C23H36O4 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4R)-4-[(3S,5R,8R,9S,10S,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C23H36O4/c1-21-8-5-16(24)12-15(21)3-4-19-18(21)6-9-22(2)17(7-10-23(19,22)26)14-11-20(25)27-13-14/h14-19,24,26H,3-13H2,1-2H3/t14-,15+,16-,17+,18-,19+,21-,22+,23-/m0/s1 |
InChI Key |
CIQHGVTXALCNSM-ROIXOECXSA-N |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5CC(=O)OC5)O)C)O |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4[C@H]5CC(=O)OC5)O)C)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5CC(=O)OC5)O)C)O |
Other CAS No. |
4427-85-4 |
Synonyms |
20,22-dihydrodigitoxigenin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table highlights key structural and molecular differences between (5β)-3β,14-Dihydroxycardanolide and related compounds:
Key Observations :
- Hydroxylation Patterns: The position and number of hydroxyl groups significantly influence polarity and bioavailability. For instance, Convallatoxin’s glycosylation (3β-O-rhamnose) increases solubility but reduces membrane permeability compared to the non-glycosylated (5β)-3β,14-Dihydroxycardanolide .
- Epoxide vs.
- Sugar Moieties : Glycosylated analogs like Convallatoxin exhibit distinct pharmacokinetics due to interactions with transporters and enzymes targeting sugar residues .
Na+/K+-ATPase Inhibition
Cardenolides and bufadienolides are known for inhibiting Na+/K+-ATPase, but structural variations modulate potency:
- Convallatoxin : High affinity due to 14β-OH and sugar moiety stabilizing receptor interactions .
- (5β)-3β,14-Dihydroxycardanolide: The absence of 14β-OH (vs. 14α/β in other compounds) may reduce binding efficiency compared to Convallatoxin.
Cytotoxicity and Therapeutic Potential
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